molecular formula C31H54O B076474 Cholesteryl butyl ether CAS No. 10322-03-9

Cholesteryl butyl ether

Cat. No.: B076474
CAS No.: 10322-03-9
M. Wt: 442.8 g/mol
InChI Key: RNIJCNIWUSGVHJ-UHFFFAOYSA-N
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Description

Cholesteryl butyl ether is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse chemical properties. The presence of multiple methyl groups and a butoxy side chain adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholesteryl butyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the butoxy group and the methylheptan-2-yl side chain. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl butyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The butoxy group and methylheptan-2-yl side chain can undergo substitution reactions with appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols. Substitution reactions can result in the replacement of the butoxy group or methylheptan-2-yl side chain with other functional groups.

Scientific Research Applications

Cholesteryl butyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrenes.

    Biology: The compound’s structure is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of Cholesteryl butyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]
  • 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolane]

Uniqueness

The uniqueness of Cholesteryl butyl ether lies in its specific structural features, such as the butoxy group and the methylheptan-2-yl side chain. These features confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54O/c1-7-8-20-32-25-16-18-30(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)31(28,6)19-17-29(26)30/h12,22-23,25-29H,7-11,13-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIJCNIWUSGVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304393
Record name 3-Butoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10322-03-9
Record name NSC165597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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